molecular formula C20H14N2O3S2 B5039710 METHYL 3-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

METHYL 3-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Cat. No.: B5039710
M. Wt: 394.5 g/mol
InChI Key: MVSRNCZQRYIUBO-UHFFFAOYSA-N
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Description

Methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Thiophene Derivative Formation: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Coupling Reactions: The quinoline and thiophene derivatives are then coupled using a carbonylation reaction, often facilitated by palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine or chlorinating agents can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.

    Organic Electronics: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The quinoline and thiophene moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate: Similar compounds include other quinoline-thiophene derivatives, such as

Uniqueness

What sets methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate apart is its specific combination of quinoline and thiophene rings, which imparts unique electronic and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S2/c1-25-20(24)18-15(8-10-27-18)22-19(23)13-11-16(17-7-4-9-26-17)21-14-6-3-2-5-12(13)14/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSRNCZQRYIUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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